molecular formula C16H17NO3 B11806072 Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11806072
M. Wt: 271.31 g/mol
InChI Key: ZWJQISNNSNXSBP-UHFFFAOYSA-N
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Description

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is a compound that features a unique combination of a furan ring, a pyrrolidine ring, and a benzyl ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the furan ring, known for its reactivity and biological activity, along with the pyrrolidine ring, which is a versatile scaffold in drug discovery, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the furan and benzyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The furan ring can be introduced through a variety of methods, including the use of furan derivatives as starting materials. The benzyl ester group is often introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical reactions, while the pyrrolidine ring can interact with enzymes and receptors. The compound’s biological activity is often attributed to its ability to modulate specific pathways, such as inhibiting enzyme activity or binding to receptor sites .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Known for its diverse therapeutic activities, including anticonvulsant and anticancer properties.

    Furan-2-carboxamide: Exhibits antimicrobial and anti-inflammatory activities.

    N-Benzyl-2-pyrrolidone: Used as an antioxidant and enzyme inhibitor .

Uniqueness: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H17NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,5-7,9,11,14H,4,8,10,12H2

InChI Key

ZWJQISNNSNXSBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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